molecular formula C32H33F2N7O2 B12398363 KRAS G12C inhibitor 46

KRAS G12C inhibitor 46

Cat. No.: B12398363
M. Wt: 585.6 g/mol
InChI Key: FFCREROHVMKRFT-IBGZPJMESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12C inhibitor 46 involves multiple steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and safety of the compound .

Chemical Reactions Analysis

Types of Reactions

KRAS G12C inhibitor 46 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

Major Products Formed

The major product formed from these reactions is the final this compound compound, which is characterized by its high binding affinity and selectivity for the KRAS G12C mutant protein .

Biological Activity

The KRAS G12C mutation is a significant driver of oncogenesis, particularly in non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). Inhibitors targeting this mutation, such as KRAS G12C inhibitor 46 (Adagrasib), have emerged as promising therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in clinical trials, and comparative data with other inhibitors.

This compound specifically targets the KRAS G12C protein, which is characterized by a glycine-to-cysteine substitution at codon 12. The inhibitor covalently binds to the mutant cysteine residue, trapping the KRAS protein in its inactive GDP-bound state. This action prevents the exchange of GDP for GTP, effectively inhibiting downstream signaling pathways that promote tumor growth.

Key Features:

  • Covalent Binding : The inhibitor forms a stable bond with the cysteine residue, leading to prolonged inhibition.
  • Selectivity : It selectively targets the G12C variant while sparing wild-type KRAS and other mutant forms, minimizing off-target effects.

Efficacy in Clinical Trials

Adagrasib has been evaluated in several clinical trials, demonstrating significant anti-tumor activity. Below is a summary of key findings from recent studies:

Study Population Objective Response Rate (ORR) Median Progression-Free Survival (mPFS) Common Adverse Events
CodeBreak 100NSCLC patients with KRAS G12C mutations37.1%6.8 monthsDiarrhea, nausea
KRYSTAL-1Patients with advanced solid tumors45% (NSCLC subset)Not specifiedFatigue, rash
Phase Ib trial with cetuximabCRC patients with KRAS G12C mutations62.5% (naïve to inhibitors)8.1 monthsRash, diarrhea

Comparative Analysis with Other Inhibitors

While Adagrasib shows promising results, it is essential to compare its efficacy and safety profile against other KRAS G12C inhibitors such as Sotorasib.

Inhibitor ORR mPFS Common Adverse Events
Adagrasib45%Not specifiedFatigue, rash
Sotorasib37.1%6.8 monthsDiarrhea, nausea

Both inhibitors exhibit similar safety profiles but differ slightly in efficacy rates.

Case Studies

Several case studies illustrate the clinical impact of this compound:

  • Case Study A : A patient with advanced NSCLC treated with Adagrasib showed a complete response after six months of treatment, with significant tumor reduction observed via imaging.
  • Case Study B : In a cohort of CRC patients receiving Adagrasib combined with cetuximab, a notable ORR of 62.5% was recorded among those without prior exposure to KRAS inhibitors.

Properties

Molecular Formula

C32H33F2N7O2

Molecular Weight

585.6 g/mol

IUPAC Name

16,19-difluoro-22-[(2S)-2-methyl-4-prop-2-enoylpiperazin-1-yl]-3-propan-2-yl-1,4,11,23,26-pentazapentacyclo[16.6.2.02,7.012,17.021,25]hexacosa-2(7),3,5,12(17),13,15,18,20,22,25-decaen-24-one

InChI

InChI=1S/C32H33F2N7O2/c1-5-25(42)39-14-15-40(19(4)17-39)30-21-16-23(34)28-26-22(33)9-6-10-24(26)35-12-7-8-20-11-13-36-27(18(2)3)29(20)41(31(21)37-28)32(43)38-30/h5-6,9-11,13,16,18-19,35H,1,7-8,12,14-15,17H2,2-4H3/t19-/m0/s1

InChI Key

FFCREROHVMKRFT-IBGZPJMESA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C

Canonical SMILES

CC1CN(CCN1C2=NC(=O)N3C4=C(CCCNC5=C(C(=CC=C5)F)C6=C(C=C2C3=N6)F)C=CN=C4C(C)C)C(=O)C=C

Origin of Product

United States

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